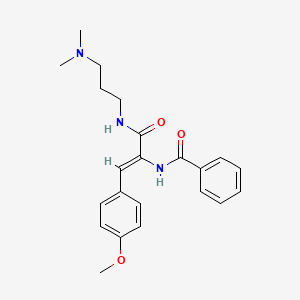

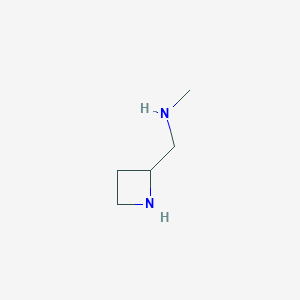

![molecular formula C20H18N4O6 B2644803 (5E)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione CAS No. 313232-09-6](/img/structure/B2644803.png)

(5E)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a diazinane ring, a nitro group, a dimethylamino group, and a methoxy group. These groups can confer a variety of properties to the compound, including reactivity, polarity, and potential biological activity .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the nitro, dimethylamino, and methoxy groups. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .Scientific Research Applications

Electrochemical Properties and Synthesis

- The electrochemical behavior of related compounds has been studied in different mediums, revealing insights into their reduction and oxidation processes. For instance, certain unsymmetrical dihydropyridines, similar in structure, undergo multi-electron reductions leading to various cyclic products depending on the medium (acidic or basic) used in the reaction (David et al., 1995).

Crystal Structure Analysis

- The crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was determined by X-ray crystallography, providing detailed insights into the molecule's arrangement and potential interactions with enzymes, despite lacking inhibitory potency (Al-Hourani et al., 2016).

Reaction Mechanisms

- Investigations into the reactivity of tert-aminodienylester with various unsaturated compounds have been conducted, offering a deeper understanding of cycloaddition reactions and the synthesis of complex organic structures (Koike et al., 1997).

Nonlinear Optical Properties

- Studies on the nonlinear optical properties of hydrazones, including those related to the compound of interest, have demonstrated significant potential for applications in optical devices. These hydrazones exhibit behaviors such as two-photon absorption, which is crucial for optical limiting and switching technologies (Naseema et al., 2010).

Chemical Modification and Applications

- Research into the modification of peptides and proteins with dansyl derivatives sheds light on bioconjugation techniques that could be adapted for the compound , highlighting its potential utility in biochemistry and molecular biology (Buchta and Fridkin, 1985).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context in which it is used. Compounds with similar structures have been found to have biological activity, suggesting that this compound could also have potential uses in biomedical applications .

Future Directions

properties

IUPAC Name |

(5E)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O6/c1-22(2)16-8-7-12(10-17(16)24(28)29)9-15-18(25)21-20(27)23(19(15)26)13-5-4-6-14(11-13)30-3/h4-11H,1-3H3,(H,21,25,27)/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJCMMIUBKEUQJ-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-{[4-(Dimethylamino)-3-nitrophenyl]methylidene}-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

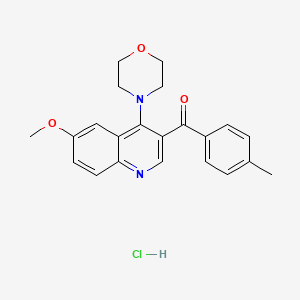

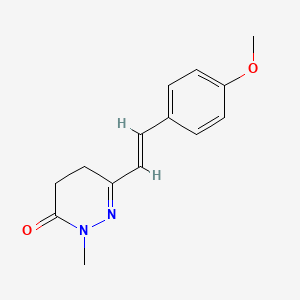

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2644725.png)

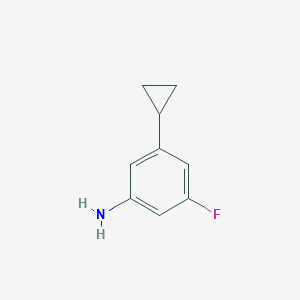

![3-Oxa-8-azaspiro[5.6]dodecane;hydrochloride](/img/structure/B2644726.png)

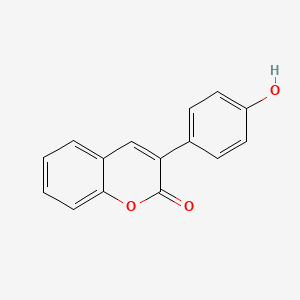

![2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one](/img/structure/B2644728.png)

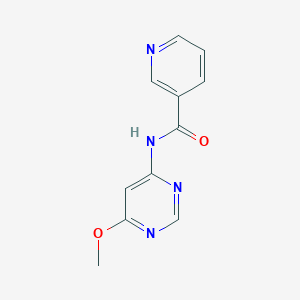

![Methyl 2-[1-[(2-fluorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]pyridine-3-carboxylate](/img/structure/B2644729.png)

![6-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2644735.png)

![2-[1-(2,5-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2644737.png)

![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2644740.png)